1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid 1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid
Brand Name: Vulcanchem
CAS No.: 2287272-43-7
VCID: VC6917786
InChI: InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-9-10(11(16)17)8-14(15)4-6-19-7-5-14/h10H,4-9H2,1-3H3,(H,16,17)
SMILES: CC(C)(C)OC(=O)N1CC(CC12CCOCC2)C(=O)O
Molecular Formula: C14H23NO5
Molecular Weight: 285.34

1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid

CAS No.: 2287272-43-7

Cat. No.: VC6917786

Molecular Formula: C14H23NO5

Molecular Weight: 285.34

* For research use only. Not for human or veterinary use.

1-[(2-Methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid - 2287272-43-7

Specification

CAS No. 2287272-43-7
Molecular Formula C14H23NO5
Molecular Weight 285.34
IUPAC Name 1-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid
Standard InChI InChI=1S/C14H23NO5/c1-13(2,3)20-12(18)15-9-10(11(16)17)8-14(15)4-6-19-7-5-14/h10H,4-9H2,1-3H3,(H,16,17)
Standard InChI Key OAJONVTZKXFJSW-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)N1CC(CC12CCOCC2)C(=O)O

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature and Molecular Formula

The compound is systematically named 1-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid under IUPAC conventions, reflecting its spirocyclic core and functional groups . Its molecular formula, C₁₄H₂₃NO₅, was computed via PubChem’s algorithmic tools, confirming a molecular weight of 285.34 g/mol . The spiro[4.5]decane system comprises a fused bicyclic structure where a pyrrolidine ring (1-azaspiro) is connected to a tetrahydrofuran moiety (8-oxa) via a shared carbon atom.

Synonyms and Registry Identifiers

Multiple synonyms and identifiers exist for this compound, including:

  • 2287272-43-7 (CAS Registry Number)

  • EN300-6736217 (European Community Number)

  • 1-[(tert-butoxy)carbonyl]-8-oxa-1-azaspiro[4.5]decane-3-carboxylic acid

The tert-butoxycarbonyl (Boc) group at position 1 and the carboxylic acid at position 3 are critical to its chemical behavior, enabling participation in peptide coupling and protection-deprotection strategies .

Structural and Stereochemical Features

Molecular Geometry and Conformational Analysis

The compound’s 3D structure, derived from PubChem’s computational models, reveals a rigid spirocyclic core that restricts rotational freedom . The Boc group occupies an axial position relative to the decane system, while the carboxylic acid adopts an equatorial orientation, minimizing steric hindrance. This arrangement is stabilized by intramolecular hydrogen bonding between the carbonyl oxygen of the Boc group and the carboxylic acid proton .

Synthetic Pathways and Derivative Formation

Derivatives and Analogues

A structurally related derivative, 2-[1-[(2-methylpropan-2-yl)oxycarbonyl]-8-oxa-1-azaspiro[4.5]decan-3-yl]acetic acid (CAS 2287286-10-4), features an additional acetic acid sidechain . This modification enhances water solubility, making it a candidate for prodrug development (Table 1).

Table 1: Comparative Analysis of Spirocyclic Carboxylic Acid Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Target CompoundC₁₄H₂₃NO₅285.34Boc, carboxylic acid
2287286-10-4 (Acetic acid derivative)C₁₅H₂₅NO₅299.36Boc, carboxylic acid, acetic acid

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